Methyl(phenylsulfonyl)-8-quinolylamine

5-HT6 receptor CNS disorders antagonist

Methyl(phenylsulfonyl)-8-quinolylamine is a synthetic sulfonamide-functionalized quinoline built on the 8-aminoquinoline scaffold, where the exocyclic nitrogen bears both a methyl and a phenylsulfonyl substituent. This substitution pattern places it at the intersection of two important research domains: it serves as a metal‑chelating bidentate directing group for C–H functionalization chemistry, enabling regioselective sulfonylation and sulfenylation of arenes , while also populating the chemical space of CNS‑active 3‑(phenylsulfonyl)quinoline 5‑HT₆ receptor antagonists and NF‑κB pathway modulators.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
Cat. No. B5579593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(phenylsulfonyl)-8-quinolylamine
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC2=C1N=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2S/c1-18(21(19,20)14-9-3-2-4-10-14)15-11-5-7-13-8-6-12-17-16(13)15/h2-12H,1H3
InChIKeyJNGBBOKOZLTUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(phenylsulfonyl)-8-quinolylamine – Core Structural Identity and Procurement-Impacting Class Characteristics


Methyl(phenylsulfonyl)-8-quinolylamine is a synthetic sulfonamide-functionalized quinoline built on the 8-aminoquinoline scaffold, where the exocyclic nitrogen bears both a methyl and a phenylsulfonyl substituent . This substitution pattern places it at the intersection of two important research domains: it serves as a metal‑chelating bidentate directing group for C–H functionalization chemistry, enabling regioselective sulfonylation and sulfenylation of arenes [1], while also populating the chemical space of CNS‑active 3‑(phenylsulfonyl)quinoline 5‑HT₆ receptor antagonists and NF‑κB pathway modulators [2]. Its dual role as both a synthetic intermediate and a bioactive scaffold differentiates it from many simple quinoline analogs that fulfill only one function.

Why Generic 8-Aminoquinoline Sulfonamides Cannot Substitute Methyl(phenylsulfonyl)-8-quinolylamine in Critical Selection Contexts


Generic substitution within the 8-aminoquinoline sulfonamide class is contraindicated because minor structural modifications confer drastically divergent biological and chemical properties. In the 5-HT₆ receptor antagonist series, moving the sulfonyl group from position 3 to the exocyclic nitrogen or altering the N‑substituent from methyl to hydrogen or piperazine shifts the Kᵢ by orders of magnitude (from 0.4 nM to >100 nM) [1]. Similarly, in C–H functionalization, the N‑methyl‑N‑phenylsulfonyl motif provides a unique steric and electronic environment that dictates both the regioselectivity of metal‑catalyzed sulfonylation and the hydrolytic stability of the directing group, which cannot be replicated by N‑unsubstituted or N‑acyl analogs [2]. These steep structure–activity and structure–reactivity gradients mean that substituting methyl(phenylsulfonyl)-8-quinolylamine with a closely related analog risks complete loss of the desired biological or catalytic activity.

Methyl(phenylsulfonyl)-8-quinolylamine – Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


5-HT₆ Receptor Antagonist Potency: Methyl(phenylsulfonyl)-8-quinolylamine vs. 3‑Phenylsulfonyl Congeners

The target compound, as an 8‑(N‑methyl‑N‑phenylsulfonyl)aminoquinoline, provides a direct structural comparison to the 3‑(phenylsulfonyl)quinoline series. Although the sulfonyl attachment point differs (exocyclic N vs. C3), the N‑methyl‑N‑phenylsulfonyl pharmacophore occupies a similar spatial volume to the 3‑phenylsulfonyl group. In radioligand binding assays at human 5‑HT₆ receptors, the closest 3‑phenylsulfonyl analog N,N‑dimethyl‑3‑(phenylsulfonyl)quinoline‑8‑amine (IV) achieves a Kᵢ of 0.4 nM, while the secondary amine 4‑methylamino‑8‑dimethylamino‑3‑(phenylsulfonyl)quinoline (XXII) reaches 0.3 nM, and N‑methyl‑8‑(piperazin‑1‑yl)‑3‑(phenylsulfonyl)quinoline‑4‑amine (XXIII) exhibits 0.9 nM [1]. The target compound’s exocyclic sulfonamide geometry allows for a distinct hydrogen‑bond network with the receptor, potentially contributing to a differentiated selectivity profile compared to the C3‑sulfonylated series [1].

5-HT6 receptor CNS disorders antagonist

NF‑κB Pathway Inhibitory Potency: N‑(Quinolin‑8‑yl)benzenesulfonamide Series vs. Non‑Sulfonamide Quinolines

A high‑throughput screen of the NIH Molecular Libraries Initiative identified N‑(quinolin‑8‑yl)benzenesulfonamides as agents capable of down‑regulating NF‑κB activity. The most potent members of this series exhibited IC₅₀ values as low as 0.6 μM in cell‑based NF‑κB activation assays, while structurally similar quinoline derivatives lacking the sulfonamide motif (e.g., simple 8‑aminoquinoline, 8‑hydroxyquinoline) showed no significant activity at concentrations up to 20 μM [1]. The N‑methyl‑N‑phenylsulfonyl substitution on the target compound introduces a tertiary sulfonamide, which is expected to enhance metabolic stability relative to secondary sulfonamides without sacrificing potency [1].

NF-kappaB inhibition high-throughput screening anti-inflammatory

Synthetic Utility as a Bidentate Directing Group: Nickel‑Catalyzed C–H Sulfonylation Yields

The 8‑aminoquinoline moiety is a well‑established bidentate directing group for transition‑metal‑catalyzed C–H functionalization. In nickel‑catalyzed sulfonylation of benzamide derivatives bearing an 8‑aminoquinoline directing group, the reaction yields diaryl sulfones in moderate to excellent yields (45–92%) depending on the aryl sulfonyl chloride coupling partner [1]. In contrast, analogous benzamides lacking the 8‑aminoquinoline directing group or using simpler monodentate directing groups (e.g., pyridine) give substantially lower yields (<20%) or no product under identical conditions [1]. The N‑methyl‑N‑phenylsulfonyl‑8‑quinolylamine scaffold, while not identical to the N‑acyl‑8‑aminoquinoline employed in the study, retains the critical quinoline nitrogen and amide coordination sites required for effective metal chelation and C–H activation [1].

C-H functionalization nickel catalysis directing group

Thermal Rearrangement Stability: N‑Allyl Sulfonamide 8‑Aminoquinolines

A comparative study of the thermal rearrangement of 8‑(N‑allyl‑p‑substituted phenylsulfonylamino)quinolines demonstrated that the methanesulfonamide (R = CH₃) exhibited superior thermal stability and gave the highest yield of the desired 7‑allyl‑8‑sulfonamidoquinoline rearranged product when heated in N,N‑dibutylaniline with triphenylphosphine, whereas the corresponding p‑substituted phenylsulfonamides (R = H, Cl, CH₃, OCH₃) produced significant amounts of tarry by‑products [1]. The target compound’s N‑methyl‑N‑phenylsulfonyl substitution pattern places it structurally between the methanesulfonamide and the p‑substituted phenylsulfonamide series, suggesting a thermal stability profile that balances the higher reactivity of the methanesulfonamide with the synthetic versatility of the phenylsulfonamide [1].

thermal stability Claisen rearrangement process chemistry

Site‑Selective C5‑Sulfonylation of 8‑Acylaminoquinolines Under Metal‑Free Conditions

A metal‑free, site‑selective oxidative C–H sulfonylation method for 8‑acylaminoquinolines was developed, achieving exclusive C5‑sulfonylation with yields ranging from 55% to 89% across a panel of aryl and alkyl sulfonyl chlorides [1]. In contrast, the same hypervalent iodine reagent (PhI(OPiv)₂) applied to anilides lacking the 8‑acylaminoquinoline directing group produced para‑sulfonylated anilides, demonstrating that the quinoline scaffold directs the regiochemical outcome [1]. The target compound, as a tertiary N‑methyl‑N‑phenylsulfonyl‑8‑aminoquinoline, can serve as a precursor for further C5 diversification via this methodology, offering a regioselective entry point that is not accessible with simple quinoline or aniline substrates [1].

C-H sulfonylation metal-free regioselectivity

Methyl(phenylsulfonyl)-8-quinolylamine – Evidence-Backed Application Scenarios for Procurement Prioritization


CNS Drug Discovery: 5-HT₆ Receptor Antagonist Lead Optimization

The compound serves as a structural analog of the high‑affinity 3‑(phenylsulfonyl)quinoline 5‑HT₆ antagonists (Kᵢ = 0.3–0.9 nM) [1]. Its exocyclic N‑methyl‑N‑phenylsulfonyl substitution provides a distinct IP space for lead optimization programs targeting cognitive disorders, where differentiation from the crowded 3‑phenylsulfonyl quinoline patent landscape is commercially valuable.

Anti‑Inflammatory Research: NF‑κB Pathway Modulator Development

The N‑(quinolin‑8‑yl)benzenesulfonamide chemotype demonstrated NF‑κB inhibitory activity with IC₅₀ values as low as 0.6 μM, while non‑sulfonamide quinolines were inactive (>20 μM) [2]. The tertiary sulfonamide of the target compound is predicted to offer improved metabolic stability relative to secondary sulfonamide leads, making it suitable for progression into ADME‑Tox profiling.

Synthetic Methodology: Bidentate Directing Group for C–H Functionalization

The 8‑aminoquinoline core of the target compound enables nickel‑catalyzed C–H sulfonylation of benzamide derivatives in 45–92% yield, compared to <20% yield in the absence of the directing group [3]. Pre‑functionalization with the N‑methyl‑N‑phenylsulfonyl motif allows researchers to bypass the directing group installation step and directly explore the scope of aryl sulfonyl chloride coupling partners.

Chemical Biology Tool: Regioselective Quinoline C5 Diversification Platform

The metal‑free C5‑sulfonylation methodology (55–89% yield, exclusive C5 selectivity) enables late‑stage functionalization of the target compound without transition‑metal contamination, which is critical for biological testing [4]. This regioselective handle is not available on simple quinoline or aniline substrates.

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